6-(4-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Description
This compound belongs to the triazolo-oxazine family, characterized by a fused triazole and oxazine heterocyclic core. The structure includes a 4-chlorophenyl substituent at the 6-position and a carboxylic acid group at the 3-position, contributing to its unique electronic and steric properties. The triazole ring is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .
Properties
IUPAC Name |
6-(4-chlorophenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c13-8-3-1-7(2-4-8)10-5-16-9(6-19-10)11(12(17)18)14-15-16/h1-4,10H,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPZKYUIKILOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)C(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through electrophilic substitution. This is a common interaction mode for aromatic compounds, which this compound is a part of.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown inhibitory activity against various viruses, suggesting that this compound may also have antiviral effects.
Biological Activity
The compound 6-(4-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a member of the triazole and oxazine chemical families. These compounds have garnered attention in medicinal chemistry for their potential therapeutic applications due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 291.69 g/mol. The structure features a triazole ring fused with an oxazine moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives containing the triazole and oxazine structures demonstrate activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
- Antifungal Activity : Similar compounds have also been tested for antifungal activity against strains such as Candida albicans, showing promising results in inhibiting fungal growth.
Antiviral Activity
The compound's structural characteristics suggest potential antiviral properties. Research on related triazole derivatives has demonstrated effectiveness against viruses such as HIV and influenza by inhibiting viral replication mechanisms.
Neuropharmacological Effects
Preliminary studies have indicated that derivatives of this compound may exhibit neuropharmacological activities:
- CNS Activity : The lipophilicity of the compound allows it to cross the blood-brain barrier, potentially leading to effects on motor activity and muscle relaxation. For example, a study found that certain analogues showed significant neurological activity comparable to existing muscle relaxants like baclofen .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted using various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated:
- Inhibition Zone Diameter : Compounds showed inhibition zones ranging from 15 mm to 25 mm depending on the concentration used.
- Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL for both bacterial strains.
Case Study 2: Neuropharmacological Assessment
In a controlled study assessing the neuropharmacological effects of derivatives:
- Test Subjects : Mice were administered doses ranging from 1 mg/kg to 10 mg/kg.
- Observed Effects : Significant reductions in motor activity and increased muscle relaxation were noted at higher doses (≥5 mg/kg), suggesting a dose-dependent relationship.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.69 g/mol |
| Antibacterial MIC | ~32 µg/mL |
| Inhibition Zone Diameter | 15 mm - 25 mm |
| Neuropharmacological Dose | 1 mg/kg - 10 mg/kg |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
6-(4-Methoxyphenyl) Analogs
- Structure : The 4-chloro group is replaced with 4-methoxy.
- Properties :
- Molecular Weight : 275.26 g/mol (vs. 269.68 g/mol for the 4-chloro derivative) .
- Electronic Effects : Methoxy is electron-donating, reducing electrophilicity compared to the electron-withdrawing chloro group.
- Lipophilicity : Lower logP (predicted) due to reduced hydrophobicity of methoxy vs. chloro.
6-Phenyl Derivative
- Structure: No substituent on the phenyl ring (R = H).
- Properties: Molecular Weight: 201.23 g/mol . Solubility: Likely higher than chlorinated analogs due to reduced hydrophobicity. Synthesis: Similar one-pot methods yield 80–95% for triazolo-oxazinones .
6-(Thiophen-2-yl) Analog
Core Heterocycle Modifications
Pyrazolo-Oxazine Derivatives
- Example : 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine .
- Comparison :
Triazolo-Thiadiazine Hybrids
Functional Group Additions
Oxadiazole-Substituted Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
